Cas no 69904-06-9 (6-Aminoquinoxalin-2(1H)-one)

6-Aminoquinoxalin-2(1H)-one 化学的及び物理的性質
名前と識別子
-
- 6-Aminoquinoxalin-2(1H)-one
- 6-amino-1H-quinoxalin-2-one
- 2(1H)-Quinoxalinone, 6-amino-
- Kinome_3689
- DTXSID20669198
- 69904-06-9
- W17152
- CHEMBL2002635
- DS-5895
- MFCD26793556
- AKOS016000912
- A914802
- DB-333371
- 2(1H)-Quinoxalinone, 6-amino-
-
- MDL: MFCD26793556
- インチ: InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,9H2,(H,11,12)
- InChIKey: GCTMBEAVSLUTAW-UHFFFAOYSA-N
- SMILES: O=C1NC2=C(C=C(N)C=C2)N=C1
計算された属性
- 精确分子量: 161.058911855g/mol
- 同位素质量: 161.058911855g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 226
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.5Ų
- XLogP3: 0.1
6-Aminoquinoxalin-2(1H)-one Security Information
- Signal Word:Warning
- 危害声明: H302-H319
- Warning Statement: P305+P351+P338
- 储存条件:Keep in dark place,Inert atmosphere,Room temperature
6-Aminoquinoxalin-2(1H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D750465-1g |
2(1H)-Quinoxalinone, 6-amino- |
69904-06-9 | 95+% | 1g |
$395 | 2024-06-06 | |
abcr | AB513026-250mg |
6-Aminoquinoxalin-2(1H)-one, 95%; . |
69904-06-9 | 95% | 250mg |
€241.00 | 2025-02-13 | |
Chemenu | CM142024-1g |
6-aminoquinoxalin-2(1H)-one |
69904-06-9 | 95% | 1g |
$407 | 2024-07-24 | |
eNovation Chemicals LLC | D750465-250mg |
2(1H)-Quinoxalinone, 6-amino- |
69904-06-9 | 95+% | 250mg |
$195 | 2024-06-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A901153-250mg |
6-Aminoquinoxalin-2(1H)-one |
69904-06-9 | ≥95% | 250mg |
1,629.90 | 2021-05-17 | |
Alichem | A449039030-5g |
6-Aminoquinoxalin-2(1H)-one |
69904-06-9 | 95% | 5g |
$1491.00 | 2023-09-01 | |
Ambeed | A231645-1g |
6-Aminoquinoxalin-2(1H)-one |
69904-06-9 | 95% | 1g |
$373.0 | 2025-02-21 | |
Alichem | A449039030-1g |
6-Aminoquinoxalin-2(1H)-one |
69904-06-9 | 95% | 1g |
$480.00 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VP116-100mg |
6-Aminoquinoxalin-2(1H)-one |
69904-06-9 | 95+% | 100mg |
1310CNY | 2021-05-08 | |
abcr | AB513026-1g |
6-Aminoquinoxalin-2(1H)-one, 95%; . |
69904-06-9 | 95% | 1g |
€518.00 | 2025-02-13 |
6-Aminoquinoxalin-2(1H)-one 関連文献
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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4. Back matter
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
6-Aminoquinoxalin-2(1H)-oneに関する追加情報
6-Aminoquinoxalin-2(1H)-one: A Comprehensive Overview
The compound CAS No. 69904-06-9, also known as 6-Aminoquinoxalin-2(1H)-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinoxalines, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and materials science. The structure of 6-Aminoquinoxalin-2(1H)-one consists of a quinoxaline ring system with an amino group at the 6-position and a ketone group at the 2-position, making it a unique derivative with potential for various chemical modifications.
Recent studies have highlighted the importance of quinoxaline derivatives in the development of new therapeutic agents. For instance, researchers have explored the potential of 6-Aminoquinoxalin-2(1H)-one as a scaffold for designing inhibitors of protein kinases, which are crucial targets in cancer therapy. The amino group at the 6-position provides a site for further functionalization, enabling the creation of bioisosteric replacements or conjugates that enhance bioavailability and selectivity.
In addition to its pharmacological applications, 6-Aminoquinoxalin-2(1H)-one has also been investigated for its role in organic synthesis. Its quinoxaline core serves as a versatile platform for constructing complex molecules, including natural product analogs and advanced materials. For example, chemists have utilized this compound as a building block for synthesizing fluorescent sensors and metalloorganic frameworks (MOFs), which have applications in environmental monitoring and catalysis.
The synthesis of CAS No. 69904-06-9 involves a series of well-established organic reactions, including nucleophilic aromatic substitution and cyclization processes. Recent advancements in catalytic methods have enabled more efficient and sustainable routes to this compound, reducing production costs and minimizing environmental impact. These developments underscore the importance of continuous innovation in synthetic chemistry to meet the growing demand for specialized compounds like 6-Aminoquinoxalin-2(1H)-one.
From an analytical standpoint, the characterization of CAS No. 69904-06-9 has been enhanced by modern spectroscopic techniques such as NMR and mass spectrometry. These tools provide detailed insights into the compound's molecular structure and purity, ensuring its reliability for both research and industrial applications. Furthermore, computational modeling has been employed to predict the physical properties and reactivity of 6-Aminoquinoxalin-2(1H)-one, aiding in its optimization for specific uses.
In conclusion, CAS No. 69904-06-9, or 6-Aminoquinoxalin-2(1H)-one, represents a valuable compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with ongoing research into its properties and synthesis, positions it as a key player in advancing scientific knowledge and technological innovation.
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